5-Chloro-6-nitro-2-propyl-1,3-benzoxazole
Overview
Description
5-Chloro-6-nitro-2-propyl-1,3-benzoxazole: is a heterocyclic compound with the molecular formula C10H9ClN2O3 . It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound is characterized by the presence of a chloro group at the 5th position, a nitro group at the 6th position, and a propyl group at the 2nd position on the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with propionic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole can undergo reduction to form the corresponding amine derivative.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The propyl group can be modified through various alkylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
- Reduction of the nitro group yields 5-chloro-6-amino-2-propyl-1,3-benzoxazole.
- Substitution of the chloro group can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Its derivatives have shown promise in inhibiting the growth of certain bacterial and fungal strains.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Research is ongoing to understand its mechanism of action and efficacy in various disease models.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The chloro group can participate in covalent bonding with nucleophilic sites in biological molecules, further enhancing its biological activity.
Comparison with Similar Compounds
5-Chloro-6-nitro-1,3-benzoxazole: Lacks the propyl group, which may affect its reactivity and biological activity.
5-Chloro-2-propyl-1,3-benzoxazole: Lacks the nitro group, which is crucial for its antimicrobial properties.
6-Nitro-2-propyl-1,3-benzoxazole: Lacks the chloro group, which may influence its chemical reactivity.
Uniqueness: 5-Chloro-6-nitro-2-propyl-1,3-benzoxazole is unique due to the presence of all three functional groups (chloro, nitro, and propyl) on the benzoxazole ring. This combination of groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-3-10-12-7-4-6(11)8(13(14)15)5-9(7)16-10/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWXAHKMEYVCBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501319819 | |
Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861211-71-4 | |
Record name | 5-chloro-6-nitro-2-propyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501319819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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